(E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide
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Overview
Description
(E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide typically involves the condensation of a thiazolidinone derivative with a thiophene sulfonamide. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
(E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Biological Studies: It can be used as a probe to study enzyme interactions and protein-ligand binding due to its specific functional groups.
Mechanism of Action
The mechanism of action of (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone ring can interact with the active sites of enzymes, inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity. These interactions can disrupt biological pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidinone ring but differ in their substituents and biological activity.
Sulfonamide Derivatives: Compounds with a sulfonamide group that exhibit similar antimicrobial properties.
Uniqueness: (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide is unique due to its combination of a thiazolidinone ring and a thiophene sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(NE)-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S3/c16-11-9-20-13(15(11)10-5-2-1-3-6-10)14-21(17,18)12-7-4-8-19-12/h1-8H,9H2/b14-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTSLQIBXCKOQB-BUHFOSPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NS(=O)(=O)C2=CC=CS2)S1)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=N\S(=O)(=O)C2=CC=CS2)/S1)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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